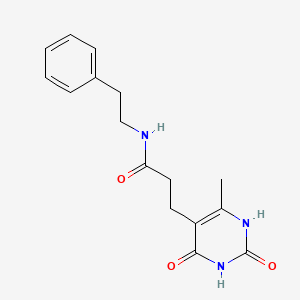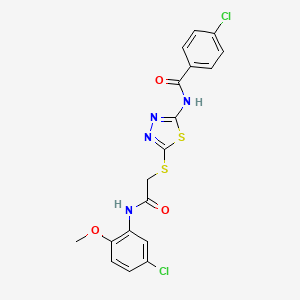
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-phenethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-phenethylpropanamide, also known as MPHP, is a synthetic compound that belongs to the cathinone family. It is a designer drug that has been found to have stimulant effects similar to those of amphetamines. MPHP has been the subject of scientific research due to its potential use as a pharmacological tool in the study of the central nervous system.
Scientific Research Applications
Methylglyoxal in Food and Living Organisms : Methylglyoxal, a reactive alpha-oxoaldehyde, is formed endogenously and is involved in forming advanced glycation end-products. These compounds are associated with complications in diabetes and neurodegenerative diseases. Methylglyoxal is also found in foodstuffs and beverages and can cause degenerative changes in tissues, but also exhibits anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).
Formation of Arginine Modifications : The reaction of methylglyoxal with arginine under physiological conditions leads to the formation of several products, some of which are more stable and have implications for understanding metabolic processes (Klöpfer, Spanneberg, & Glomb, 2011).
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents : Novel compounds derived from 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-phenethylpropanamide have been synthesized and evaluated for their potential as cyclooxygenase inhibitors, showing promising analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity of Derivatives : Some derivatives exhibit significant antimicrobial activity, suggesting potential for developing new antibacterial and antifungal agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Polyamides Containing Uracil and Adenine : Polyamides have been synthesized containing derivatives of this compound, which have potential applications in material science due to their solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).
Sustained Delivery to the Brain : Research into the delivery of nucleosides to the brain for potential treatment of neurological disorders associated with AIDS has used derivatives of this compound (Palomino, Kessel, & Horwitz, 1989).
Methylglyoxal Modification of Protein : Studies on the modification of protein by methylglyoxal provide insights into the molecular mechanisms of diabetic complications and ischemia/reperfusion tissue injury (Oya, Hattori, Mizuno, Miyata, Maeda, Osawa, & Uchida, 1999).
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : These compounds show potential in insecticidal and antibacterial applications, illustrating the versatility of pyrimidine derivatives in pharmaceutical and agricultural industries (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-13(15(21)19-16(22)18-11)7-8-14(20)17-10-9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMWEFKIOYJVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 30865434 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid](/img/structure/B2651054.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-[2-amino-4-(trifluoromethyl)anilino]ethane](/img/structure/B2651056.png)
![2-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2651059.png)

![2-([1,1'-biphenyl]-4-ylcarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2651062.png)

![3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651065.png)
![6-Cyclopropyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2651068.png)



![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide](/img/structure/B2651073.png)
![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2651074.png)